molecular formula C11H8O2S B1606359 2-Phenylthiophene-3-carboxylic acid CAS No. 38695-73-7

2-Phenylthiophene-3-carboxylic acid

Katalognummer: B1606359
CAS-Nummer: 38695-73-7
Molekulargewicht: 204.25 g/mol
InChI-Schlüssel: PQNWWRHSZQZRTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenylthiophene-3-carboxylic acid is an organic compound with the molecular formula C11H8O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a phenyl group attached to the second carbon of the thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylthiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide. In this case, phenylboronic acid and 3-bromo-2-thiophenecarboxylic acid can be used as starting materials .

Another method involves the reaction of thiophene-2-carboxylic acid with phenylmagnesium bromide (a Grignard reagent) under controlled conditions to introduce the phenyl group at the desired position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction is favored due to its high yield and efficiency. Reaction conditions are optimized to ensure maximum conversion and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Phenylthiophene-3-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Phenylthiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the phenyl group, making it less hydrophobic and potentially altering its reactivity.

    Thiophene-3-carboxylic acid: Similar structure but with the carboxyl group at a different position, affecting its chemical properties and reactivity.

    2-Phenylthiophene:

Uniqueness

2-Phenylthiophene-3-carboxylic acid is unique due to the presence of both a phenyl group and a carboxylic acid group on the thiophene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .

Eigenschaften

CAS-Nummer

38695-73-7

Molekularformel

C11H8O2S

Molekulargewicht

204.25 g/mol

IUPAC-Name

2-phenylthiophene-3-carboxylic acid

InChI

InChI=1S/C11H8O2S/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-7H,(H,12,13)

InChI-Schlüssel

PQNWWRHSZQZRTB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=CS2)C(=O)O

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C=CS2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.